

Fedratinib Bioanalytical Method Parameters and Validation

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Compound Focus: Fedratinib

CAS No.: 936091-26-8

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The following table consolidates key experimental details and quantitative validation data from recent studies to serve as a reference for your own method development.

Method Aspect	Reported Parameters & Validation Data
Analytical Technique	UPLC-MS/MS [1] [2]
Chromatographic Column	Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [2]
Sample Preparation	Protein precipitation with acetonitrile [2]
Matrix Effect Evaluation	Results were within acceptable limits, confirming the absence of significant HLM matrix effects [1] [2]
Precision (Accuracy)	Intra-day: -5.33% to 5.56%; Inter-day: -9.00% to 6.67% [1]
Recovery	Within acceptable limits [2]

Detailed Experimental Protocols

Here are the detailed workflows for the two main applications found in the literature: a general plasma assay and a metabolic stability study.

Protocol 1: UPLC-MS/MS Method for Fedratinib in Rat Plasma (for DDI studies) [2]

This protocol is designed for pharmacokinetic and drug-drug interaction studies.

- **Sample Preparation (Protein Precipitation):**

- Aliquot **100 µL** of rat plasma into a microcentrifuge tube.
- Add **20 µL** of the internal standard (IS) working solution (Bosutinib, 200 ng/mL in methanol).
- Add **300 µL** of acetonitrile as the protein precipitant.
- Vortex the mixture for **1.0 minute**.
- Centrifuge at **13,000 g for 10 minutes**.
- Transfer **100 µL** of the clear supernatant to an autosampler vial for injection.

- **UPLC Conditions:**

- **Column:** Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
- **Mobile Phase:** A: 0.1% Formic acid in water; B: Acetonitrile.
- **Flow Rate:** 0.40 mL/min.
- **Gradient Program:**
 - 0-0.5 min: 10% B
 - 0.5-1.0 min: 10% B → 90% B
 - 1.0-2.0 min: 90% B
 - 2.0-2.1 min: 90% B → 10% B
 - 2.1-3.0 min: 10% B (re-equilibration)
- **Injection Volume:** 2.0 µL.
- **Column Temperature:** 40°C.

- **MS/MS Detection (MRM Mode):**

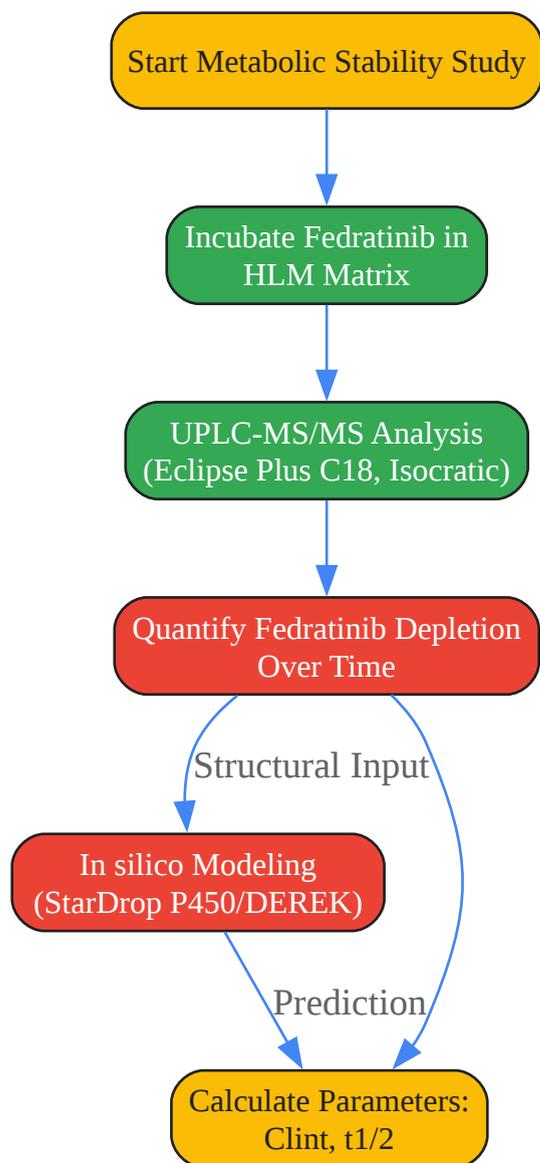
- **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
- **Fedratinib MRM Transition:** m/z 525.12 → 98.00 (quantifier).

Protocol 2: Metabolic Stability Study in Human Liver Microsomes (HLM) [1]

This protocol assesses the intrinsic metabolic stability of **Fedratinib**.

- **Incubation in HLM Matrix:**
 - The study is performed by incubating **Fedratinib** in a human liver microsome (HLM) matrix.
 - The metabolic stability parameters are calculated based on the rate of **Fedratinib** depletion over time.
- **Analysis via UPLC-MS/MS:**
 - **Column:** Eclipse Plus C18 column.
 - **Mobile Phase:** Isocratic elution.
 - **Analysis Time:** Ultra-fast 1-minute run.
 - **Internal Standard:** Encorafenib (ENB).
- **In silico Modeling:**
 - The **StarDrop software** with its **P450 module** is used to predict metabolic liability and identify soft spots.
 - The **DEREK module** is used to monitor for chemical structure alerts.

The experimental workflow for the metabolic stability study can be visualized as follows:



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Troubleshooting Guide & FAQs

Q1: My fedratinib analysis shows significant matrix effects and poor recovery. What steps can I take?

- **Confirm your sample preparation technique:** The cited studies successfully used a simple **protein precipitation method with acetonitrile** [2]. Ensure your precipitant volume is sufficient (e.g., a 3:1 ratio of acetonitrile to plasma) and that vortexing and centrifugation times are adequate as per the protocol.

- **Check chromatographic separation:** A well-optimized UPLC system with a **reversed-phase C18 column** (1.7 μm particle size) is highly effective at separating the analyte from matrix interferences, as demonstrated in the referenced methods [1] [2]. Proper gradient elution can further enhance separation and reduce ion suppression at the source.
- **Validate with Internal Standard:** Using a stable-isotope-labeled internal standard (SIL-IS) is considered best practice. It corrects for variability in sample preparation and ionization efficiency. The multiplex method for JAK inhibitors successfully employed this approach [3].

Q2: How can I identify the metabolic "soft spots" of fedratinib to guide drug development?

- **Employ in silico tools:** The 2025 metabolic stability study specifically used the **StarDrop software suite** [1]. Its **P450 module** predicts sites of metabolic lability (soft spots), while the **DEREK module** assesses potential toxicity risks from metabolites.
- **Act on the findings:** The *in silico* modeling indicated that **minor structural modifications to the pyrrolidine moiety of fedratinib** could potentially increase its metabolic stability and improve safety [1]. This is a key insight for designing next-generation analogs.

Q3: I am developing a multiplex assay for JAK inhibitors. Is fedratinib a good candidate?

- **Yes, it has been successfully incorporated.** One study developed and validated a multiplex HPLC-MS/MS method for the simultaneous quantification of six JAK inhibitors, including **fedratinib** [3]. The calibration range for **fedratinib** in this assay was **10–800 ng/mL**, and the method demonstrated good trueness and precision.

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References

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